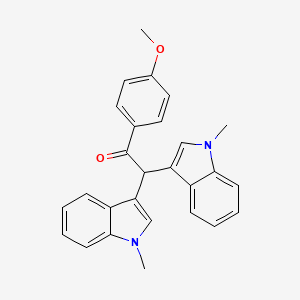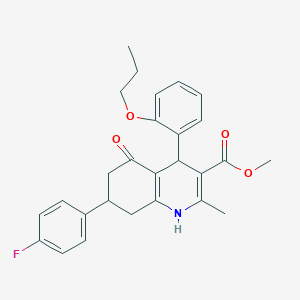
1-(4-Methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a methoxyphenyl group and two methylindole groups attached to an ethanone backbone.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of 1-methylindole through Fischer indole synthesis.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction.
Coupling Reaction: The final step involves coupling the indole derivative with the methoxyphenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its use in developing new therapeutic agents for treating diseases such as cancer and viral infections.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone can be compared with other indole derivatives such as:
1-Methylindole: A simpler indole derivative with fewer functional groups.
4-Methoxyphenylindole: Contains a methoxyphenyl group but lacks the ethanone backbone.
Bis(indolyl)methane: Similar structure but with a methylene bridge instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2,2-bis(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-28-16-22(20-8-4-6-10-24(20)28)26(27(30)18-12-14-19(31-3)15-13-18)23-17-29(2)25-11-7-5-9-21(23)25/h4-17,26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESWLYCVJXOOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CN(C4=CC=CC=C43)C)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-bromophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4094269.png)
![2-{[2-(2-allyl-6-chlorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4094273.png)
![2-(2,5-dichlorophenoxy)-N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4094279.png)
![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B4094280.png)
![N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]glycinamide](/img/structure/B4094290.png)
![4-[4-[3-(Methylamino)propoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4094301.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4094309.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4094315.png)
![1-[(2-bromobenzyl)oxy]-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094318.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4094325.png)
![methyl (5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B4094332.png)
![1-[4-(2-fluorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4094338.png)
![2-{[3-(2-allyl-4-methoxyphenoxy)propyl]thio}pyrimidine](/img/structure/B4094353.png)
